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Compound of Interest

Compound Name: Benzyl isoeugenol

Cat. No.: B3030593

Introduction

Benzyl isoeugenol (IUPAC name: 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene; CAS
No. 120-11-6) is an aromatic ether with applications in the fragrance and flavor industries.[1][2]
Its characteristic spicy and floral scent profile makes it a valuable component in various
consumer products.[3] A thorough understanding of its spectroscopic properties is essential for
its identification, quality control, and for researchers in the fields of chemistry and drug
development. This guide provides a detailed overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl isoeugenol, along with the
experimental protocols for these analyses.

Chemical Structure and Properties

Molecular Formula: C17H1802[2]

Molecular Weight: 254.32 g/mol [2]

Appearance: White crystalline solid[2]

Isomerism: Benzyl isoeugenol typically exists as a mixture of (E) and (Z)-isomers due to the
double bond in the propenyl group.[3]

Spectroscopic Data
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The following sections present the key spectroscopic data for benzyl isoeugenol in a

structured tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.45-7.25 m 5H Ar-H (benzyl)
~6.90-6.70 m 3H Ar-H (isoeugenol)
~6.15 dq 1H =CH-CHs
~6.00 dg 1H Ar-CH=
~5.10 S 2H 0O-CH2-Ph
~3.85 S 3H O-CHs
~1.85 d 3H =CH-CHs

13C NMR (Carbon-13 NMR) Data (Predicted)
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Chemical Shift (6, ppm) Assignment
~ 1495 C-OCHs

~ 148.0 C-OCHzPh
~137.0 Quaternary C (benzyl)
~132.0 Ar-CH=CH-
~128.5 Ar-CH (benzyl)
~128.0 Ar-CH (benzyl)
~127.5 Ar-CH (benzyl)
~125.0 Ar-CH=
~120.0 Ar-CH

~114.0 Ar-CH

~110.0 Ar-CH

~71.0 O-CH2-Ph
~56.0 O-CHs

~18.0 =CH-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
data below is predicted based on the known absorptions of aromatic ethers.
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Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch[4]
~ 2950 - 2850 Medium Aliphatic C-H stretch
~ 1600, 1500 Strong Aromatic C=C stretch[5]
~ 1260 - 1200 Strong Aryl-O stretch (asymmetric)
~ 1050 - 1000 Strong Aryl-O stretch (symmetric)
Aromatic C-H out-of-plane
~ 750 - 700 Strong
bend
Aromatic C-H out-of-plane
~ 700 - 650 Strong

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented is based on a typical electron ionization (El) mass spectrum.

m/z Relative Intensity Assignment

254 Moderate [M]* (Molecular lon)
163 Low [M - C7H7]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of benzyl isoeugenol is dissolved in
about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), in a5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).
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Instrumentation and Data Acquisition: *H and 3C NMR spectra are recorded on a Fourier-
transform NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for *H and
100 MHz for 13C.

e 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum
to single lines for each carbon environment. A larger number of scans is usually required
compared to *H NMR due to the lower natural abundance of the 13C isotope.

IR Spectroscopy

Sample Preparation: For a solid sample like benzyl isoeugenol, the KBr pellet method is
commonly employed. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform
infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder of the instrument. A
background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then
recorded, typically in the range of 4000-400 cm~1, and the background is automatically
subtracted by the instrument's software.

Mass Spectrometry

Sample Introduction and lonization: The analysis is performed using a mass spectrometer
equipped with an electron ionization (El) source. A small amount of the sample is introduced
into the instrument, often via a direct insertion probe or after separation by gas chromatography
(GC). In the EI source, the sample molecules in the gas phase are bombarded with a beam of
high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various
fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A
detector then records the abundance of each ion, generating a mass spectrum.
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Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like benzyl isoeugenol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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